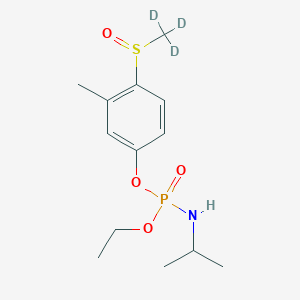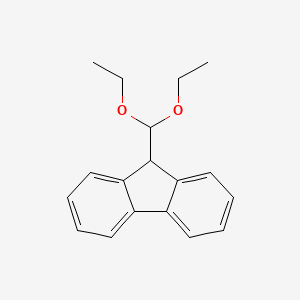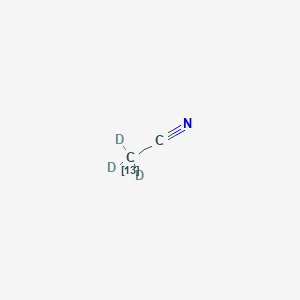
2-Amino-2-methyl-1-propanol-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-2-メチル-1-プロパノール-d11は、2-アミノ-2-メチル-1-プロパノールの重水素標識バージョンです。この化合物は主に科学研究、特に化学および薬理学の分野で、そのユニークな同位体特性のために使用されています。重水素標識により、代謝経路や反応機構の詳細な研究が可能になります。
準備方法
合成経路と反応条件
2-アミノ-2-メチル-1-プロパノール-d11の調製には、2-アミノ-2-メチル-1-プロパノールの重水素化が含まれます。一般的な方法の1つには、イソブテン、塩素、およびメチルシアン化物を反応させて、N-[1-(クロロメチル)プロピル]アセチルクロロアミンを生成することが含まれます。 この中間体は加水分解を受けてN-[1-(クロロメチル)プロピル]アセトアミドを生成し、これはさらに加水分解されて2-アミノ-2-メチル-1-プロパノールを生成します .
工業生産方法
2-アミノ-2-メチル-1-プロパノール-d11の工業生産は、通常、大規模な重水素化プロセスを含みます。 これらのプロセスは、高い純度と収率を確保するように設計されており、化合物を広範な研究用途に適したものにします .
化学反応の分析
反応の種類
2-アミノ-2-メチル-1-プロパノール-d11は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するアルデヒドとケトンを生成するために酸化される可能性があります。
還元: これは、第一アミンを生成するために還元される可能性があります。
置換: アミノ基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬が一般的に使用されます。
主な生成物
酸化: アルデヒドとケトンを生成します。
還元: 第一アミンを生成します。
4. 科学研究への応用
2-アミノ-2-メチル-1-プロパノール-d11は、そのユニークな特性により、科学研究で広く使用されています。
化学: 反応機構研究や同位体標識実験のトレーサーとして使用されます。
生物学: 代謝経路や酵素速度論の研究に役立ちます。
医学: 薬物開発において、薬物動態と代謝プロファイルの理解に使用されます。
科学的研究の応用
2-Amino-2-methyl-1-propanol-d11 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development to understand pharmacokinetics and metabolic profiles.
Industry: Applied in the synthesis of specialized chemicals and materials
作用機序
2-アミノ-2-メチル-1-プロパノール-d11の作用機序には、さまざまな分子標的との相互作用が含まれます。化合物の重水素原子は、化学反応の速度を変える可能性があり、反応機構と経路に関する洞察を提供します。 たとえば、大気化学では、化合物はヒドロキシルラジカルによって開始される分解を受け、さまざまな生成物を生成します .
類似化合物との比較
類似化合物
2-アミノ-2-メチル-1-プロパノール: 化合物の非重水素化バージョンです。
2-プロパノール、1-アミノ-: 異なる構造特性を持つ別の類似化合物です.
独自性
2-アミノ-2-メチル-1-プロパノール-d11は、重水素標識が施されているため、研究用途に独特の利点を提供します。 重水素原子の存在により、非重水素化化合物では不可能な反応機構と代謝経路の詳細な研究が可能になります .
特性
分子式 |
C4H11NO |
|---|---|
分子量 |
100.20 g/mol |
IUPAC名 |
N,N,1,1,1,3,3,3-octadeuterio-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3,3D2,6D/hD2 |
InChIキー |
CBTVGIZVANVGBH-BIGNBOPISA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O[2H])N([2H])[2H] |
正規SMILES |
CC(C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)







![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

